molecular formula C4H8N2S B032828 4-Methylimidazolidine-2-thione CAS No. 2122-19-2

4-Methylimidazolidine-2-thione

Cat. No. B032828
CAS RN: 2122-19-2
M. Wt: 116.19 g/mol
InChI Key: NGZJXCFNBVJLQN-UHFFFAOYSA-N
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Description

4-Methylimidazolidine-2-thione, also known by its CAS number 2122-19-2 , is a chemical compound with the molecular formula C4H8N2S . It is a certified reference material and is used in various organic chemical reactions .


Synthesis Analysis

The regioselective reaction of 4,5-dihydroxy-1-methylimidazolidine-2-thione with 1-alkylureas was explored for the first time, predominantly providing the previously inaccessible 1-alkyl-4-methylsemithioglycolurils as the major products . The starting imidazolidine-2-thione was obtained by the reaction of 1-methylthiourea with glyoxal in water at 50°C over 1 hour .


Molecular Structure Analysis

The molecular structure of 4-Methylimidazolidine-2-thione consists of a five-membered ring containing sulfur at the first position and nitrogen at the third position . The canonical SMILES representation of the molecule is S=C1NCC(N1)C .


Chemical Reactions Analysis

The regioselective reaction of 4,5-dihydroxy-1-methylimidazolidine-2-thione with 1-alkylureas results in the formation of 1-alkyl-4-methylsemithioglycolurils . This reaction is accompanied by the formation of isomeric 1-alkyl-6-methylsemithioglycolurils and several known compounds: 1-methyl- and 3-methylthiohydantoins, 1-methyl-1H-imidazole-2(3H)-thione, and 1,4-disubstituted glycolurils as byproducts .


Physical And Chemical Properties Analysis

4-Methylimidazolidine-2-thione has a molecular weight of 116.18 . It has a melting point of 102-104°C .

Safety And Hazards

The safety data sheet for 4-Methylimidazolidine-2-thione advises wearing suitable protective clothing and avoiding contact with skin and eyes . It also warns against the formation of dust and aerosols . It has been found to have reproductive toxicity .

Future Directions

Thiazolidine motifs, including 4-Methylimidazolidine-2-thione, have found applications in the synthesis of molecular clips, semithio- and thiobambusurils, and are used as organocatalysts . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety . Therefore, the future direction of research could focus on exploring these properties further and developing multifunctional drugs .

properties

IUPAC Name

4-methylimidazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S/c1-3-2-5-4(7)6-3/h3H,2H2,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZJXCFNBVJLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052694
Record name 4-Methylimidazolidine-2-thione
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URL https://comptox.epa.gov/dashboard/DTXSID3052694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylimidazolidine-2-thione

CAS RN

2122-19-2
Record name 4-Methylimidazolidine-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2122-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylene thiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002122192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylimidazolidine-2-thione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68394
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Record name 4-Methylimidazolidine-2-thione
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31254
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Record name 4-Methylimidazolidine-2-thione
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URL https://comptox.epa.gov/dashboard/DTXSID3052694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYLIMIDAZOLIDINE-2-THIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63849722NS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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